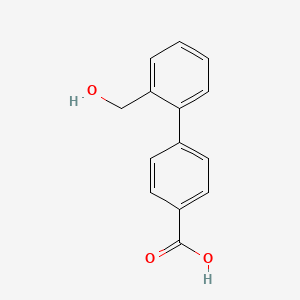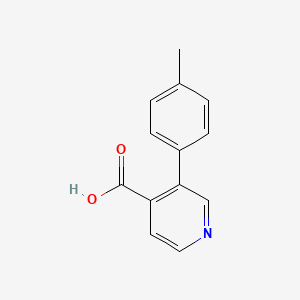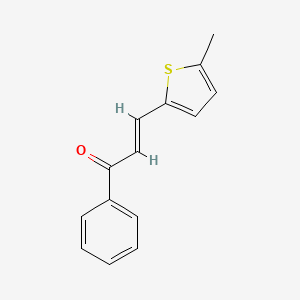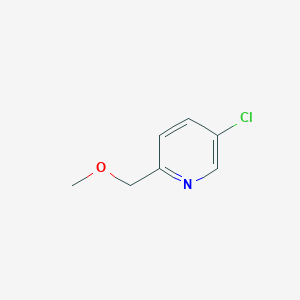
5-Chloro-2-(methoxymethyl)pyridine
Descripción general
Descripción
5-Chloro-2-(methoxymethyl)pyridine is a pyridine-based organic compound . It has a molecular weight of 157.6 and is typically in liquid form at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(methoxymethyl)pyridine can be represented by the InChI code1S/C7H8ClNO/c1-10-5-7-3-2-6 (8)4-9-7/h2-4H,5H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom. Chemical Reactions Analysis
5-Chloro-2-(methoxymethyl)pyridine can participate in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
5-Chloro-2-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 157.6 . The compound is stored at a temperature between 2-8°C .Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
While specific future directions for 5-Chloro-2-(methoxymethyl)pyridine are not mentioned in the search results, the compound has gained significant attention in the scientific community due to its unique physical and chemical properties. It is available for purchase for research purposes , indicating its potential for further study and application in various fields.
Mecanismo De Acción
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions .
Mode of Action
The mode of action of 5-Chloro-2-(methoxymethyl)pyridine is likely related to its role in SM cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between two different organic groups, one of which is typically an organoboron compound
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-2-(methoxymethyl)pyridine are likely related to the synthesis of complex organic compounds via SM cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 5-Chloro-2-(methoxymethyl)pyridine’s action are likely to be related to its role in SM cross-coupling reactions . These reactions result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(methoxymethyl)pyridine are likely to be influenced by various environmental factors. For example, the SM cross-coupling reactions in which it is used are known to be exceptionally mild and functional group tolerant . This suggests that 5-Chloro-2-(methoxymethyl)pyridine may also be stable under a wide range of conditions.
Propiedades
IUPAC Name |
5-chloro-2-(methoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZDHODOKRQUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methoxymethyl)pyridine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



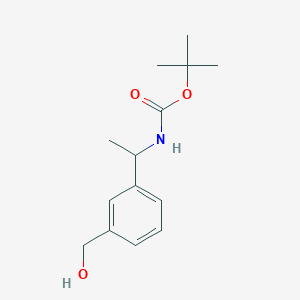
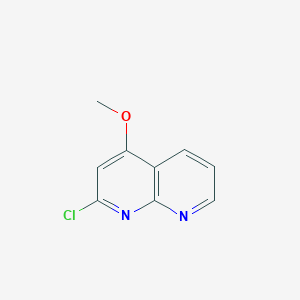
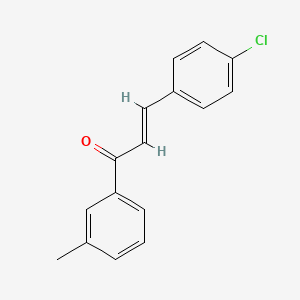
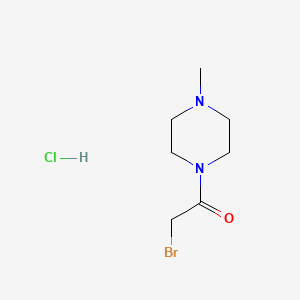
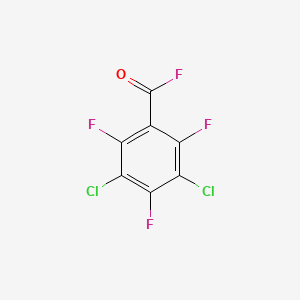
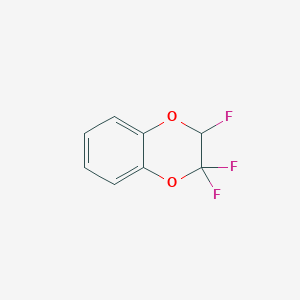
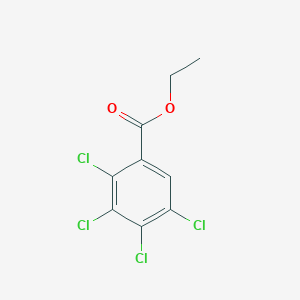
![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)
![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)
